molecular formula C9H10ClNO2 B2602737 N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 1937330-46-5

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B2602737
CAS No.: 1937330-46-5
M. Wt: 199.63
InChI Key: PPXXDFSKKVNXLK-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine is an oxime derivative synthesized via the condensation of hydroxylamine with 1-(2-chloro-3-methoxyphenyl)ethanone. Its molecular formula is C₉H₉ClNO₂, with a molecular weight of 198.45 g/mol. The structure features a phenyl ring substituted with chlorine (2-position) and methoxy (3-position) groups, linked to an ethylidene hydroxylamine moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles and coordination complexes. Key properties include:

  • Electronic effects: The 2-chloro group (electron-withdrawing) and 3-methoxy group (electron-donating) create a polarized aromatic system, influencing reactivity.
  • Spectroscopic signatures: Predicted IR bands include N–O stretches (~950 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) . ¹H NMR would display aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and oxime protons (δ ~8–10 ppm) .

Properties

IUPAC Name

(NE)-N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXXDFSKKVNXLK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C(=CC=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Reactions

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo several types of chemical reactions:

  • Oxidation : The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : This compound can be reduced to form corresponding amines.
  • Substitution : The chloro group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride are typically employed.
  • Nucleophiles for Substitution : Amines, thiols, or alkoxides can be used under basic or acidic conditions.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it valuable for developing new compounds in organic synthesis.

Biology

The compound has been studied for its potential biological activity, particularly its interactions with biomolecules. The hydroxylamine group allows it to form reactive intermediates that can modify proteins and nucleic acids, leading to various biological effects.

Medicine

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies suggest that related compounds exhibit significant antimicrobial activity against various bacterial strains and have the potential to inhibit cancer cell growth through mechanisms such as apoptosis induction.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, hydroxylamine derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial strains.

Anticancer Properties

This compound has also been investigated for its anticancer effects. It has been found to affect key signaling pathways involved in cancer cell proliferation and survival. Studies indicate that related compounds can inhibit cancer cell growth with effective concentrations (EC50) ranging from 1.1 to 7.7 µM.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several hydroxylamine derivatives against common pathogens, revealing promising antibacterial activity with low cytotoxicity, suggesting their potential as therapeutic agents.
  • Anticancer Activity : Another research effort evaluated the anticancer effects of hydroxylamine derivatives, demonstrating effective inhibition of cancer cell lines with EC50 values indicating their potential as anticancer agents.

Data Tables

Biological ActivityMIC (µM)EC50 (µM)Selectivity Index
Antibacterial (Bacillus subtilis)4.69--
Antibacterial (Escherichia coli)8.33--
Anticancer (various lines)-1.1 - 7.7Up to 92

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules. These interactions can lead to modifications in the structure and function of these molecules, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound :
N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine
C₉H₉ClNO₂ 2-Cl, 3-OCH₃ 198.45 Polarized aromatic system; moderate solubility in polar aprotic solvents Synthetic intermediate for pharmaceuticals
N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine () C₁₁H₁₀ClN₂O 6-Cl, 1-methylindol-3-yl 237.67 Increased lipophilicity due to indole core; UV-active Building block for indole-based drug candidates
N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine () C₉H₇F₃NO 3-CF₃ 202.15 High electron-withdrawing effect; enhanced acidity of oxime proton Fluorinated intermediate in agrochemical synthesis
N-[1-(9-Bromophenanthren-3-yl)ethylidene]hydroxylamine () C₁₆H₁₂BrNO 9-Br-phenanthren-3-yl 314.18 Bulky aromatic system; strong π-π stacking potential Photoluminescent materials
N-[1-(1-Ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine () C₈H₁₂N₃O 1-ethyl-3-methylpyrazol-4-yl 166.21 Heterocyclic core; improved water solubility Ligand in coordination chemistry

Substituent-Driven Property Modifications

  • Electron effects :

    • The 2-Cl, 3-OCH₃ substituents in the target compound balance electron withdrawal and donation, enabling selective electrophilic substitutions. In contrast, the 3-CF₃ group () strongly deactivates the ring, reducing reactivity toward electrophiles .
    • Bromophenanthrene () introduces steric bulk and extended conjugation, enhancing UV absorption .
  • Solubility and stability: Pyrazole derivatives () exhibit higher aqueous solubility due to their heterocyclic nitrogen atoms, whereas indole-based analogs () are more lipophilic . The target compound’s methoxy group improves solubility in methanol and DMSO compared to purely chloro-substituted analogs .

Biological Activity

N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its hydroxylamine functional group, which allows it to participate in various chemical reactions. It is primarily used as an intermediate in the synthesis of more complex organic molecules. The compound can undergo oxidation to form nitroso or nitro derivatives and reduction to yield corresponding amines.

The mechanism of action for this compound involves its interaction with biomolecules, including proteins and nucleic acids. The hydroxylamine group can form reactive intermediates that modify the structure and function of these biomolecules, potentially leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydroxylamine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different bacterial strains .

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. It has been found to affect key signaling pathways involved in cancer cell proliferation and survival. Some studies report that related compounds can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several hydroxylamine derivatives against common pathogens. Results indicated that certain derivatives exhibited promising antibacterial activity with low cytotoxicity, suggesting their potential as therapeutic agents .
  • Anticancer Activity : Another research effort focused on evaluating the anticancer effects of N-hydroxypyridinedione derivatives, which share structural similarities with this compound. These compounds demonstrated effective inhibition of cancer cell lines with EC50 values in the low micromolar range, indicating their potential as anticancer agents .

Data Tables

Biological Activity MIC (µM) EC50 (µM) Selectivity Index
Antibacterial (B. subtilis)4.69--
Antibacterial (E. coli)8.33--
Anticancer (various lines)-1.1 - 7.7Up to 92

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine?

  • Answer: The compound can be synthesized via condensation reactions between hydroxylamine derivatives and substituted ketones or aldehydes. For example, O-methylation of oximes using methyl chloride, followed by hydrolysis, is a documented route for structurally related hydroxylamine derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-oxidation or dimerization.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Answer:

  • 1H/13C NMR Spectroscopy: To verify substitution patterns and confirm the absence of impurities (e.g., residual solvents or unreacted precursors) .
  • High-Performance Liquid Chromatography (HPLC): For quantifying purity, especially when synthesizing enantiomerically pure forms .
  • Elemental Analysis (EA): To validate stoichiometric ratios of C, H, N, and Cl .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer: Stability studies should assess susceptibility to hydrolysis (pH-dependent) and photodegradation. For example, hydroxylamine derivatives are prone to oxidation; thus, storage under inert atmospheres (argon or nitrogen) at low temperatures (-20°C) is recommended. Stability can be monitored via periodic HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Answer: Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from solvent inclusion or polymorphism. Cross-validation with the Cambridge Crystallographic Data Centre (CCDC) archives is essential . Advanced techniques like single-crystal X-ray diffraction (SC-XRD) paired with density functional theory (DFT) calculations can reconcile structural anomalies by comparing experimental and computed geometries .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Answer: The electron-withdrawing chloro and methoxy groups on the phenyl ring polarize the ethylidene moiety, enhancing electrophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) combined with Hammett plots can quantify substituent effects. Computational modeling (DFT) further elucidates transition states and charge distribution during reactions .

Q. How do solvent effects influence the compound’s spectroscopic properties and reaction outcomes?

  • Answer: Solvent polarity impacts tautomeric equilibria (e.g., keto-enol shifts) and reaction rates. For instance, polar aprotic solvents (DMSO, DMF) stabilize charged intermediates in condensation reactions. Solvatochromic shifts in UV-Vis spectra and 2D NMR (NOESY) can map solvent-solute interactions .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Answer:

  • Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent reaction progress .
  • Design of Experiments (DoE): Multivariate analysis identifies critical parameters (e.g., stirring rate, reagent stoichiometry) affecting yield .
  • Purification Protocols: Recrystallization in mixed solvents (e.g., ethanol/water) improves reproducibility .

Methodological Considerations

  • Data Validation: Cross-reference experimental results with computational models (e.g., Gaussian for DFT) to validate mechanistic hypotheses .
  • Contradiction Analysis: Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments and refine protocols .
  • Safety Protocols: While basic safety data (e.g., GHS classifications) are excluded, advanced handling (e.g., glovebox use for air-sensitive reactions) is critical for hydroxylamine derivatives .

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